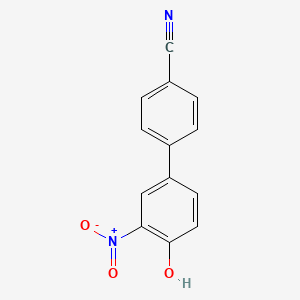

4-(4-Cyanophenyl)-2-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Cyanophenyl)-2-nitrophenol is an organic compound characterized by the presence of a cyanophenyl group and a nitrophenol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)-2-nitrophenol typically involves the nitration of 4-(4-cyanophenyl)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: 4-(4-Cyanophenyl)-2-n

生物活性

4-(4-Cyanophenyl)-2-nitrophenol, also known as a nitrophenol derivative, has garnered attention in various scientific fields due to its potential biological activities. This compound is characterized by the presence of a cyanophenyl group and a nitro group, which are known to influence its reactivity and interactions with biological systems. Research into its biological activity encompasses areas such as anticancer properties, toxicity profiles, and interactions with biomolecules.

This compound has the following chemical properties:

- Molecular Formula : C13H10N2O3

- Molecular Weight : 246.23 g/mol

- Structure : The compound features a nitrophenol core with a cyanophenyl substituent that can influence its electronic properties and biological interactions.

Toxicity Profile

The toxicity of nitrophenols, including this compound, has been documented in various studies. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines that nitrophenols can affect multiple organ systems, with the hematological system being particularly sensitive to exposure .

Table 2: Toxicological Effects of Nitrophenols

| Exposure Route | Target Organ/System | Observed Effects |

|---|---|---|

| Inhalation | Respiratory System | Irritation, nasal cavity damage |

| Oral | Hematological System | Decreased body weight |

| Dermal | Skin | Irritation and allergic reactions |

The biological activity of this compound may be attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, potentially leading to oxidative stress in cells. Moreover, the cyanophenyl moiety may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated extensively. For example, studies have shown that compounds featuring similar functional groups can inhibit tumor growth in vitro and exhibit cytotoxic effects against cancer cell lines . These findings suggest a promising avenue for further exploration of this compound's biological activities.

科学的研究の応用

Chemical Synthesis

Intermediates in Pharmaceutical Production

4-(4-Cyanophenyl)-2-nitrophenol serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that lead to the production of various bioactive compounds. For instance, derivatives of nitrophenols are often utilized in the synthesis of analgesics and anti-inflammatory drugs.

Catalytic Applications

Catalysts for Reduction Reactions

Recent studies have highlighted the role of this compound in catalysis, particularly in the reduction of hazardous compounds such as 4-nitrophenol (4-NP). This compound can be effectively reduced to 4-aminophenol (4-AP) using various nanocatalysts, which enhances reaction efficiency and selectivity.

- Case Study: Nanoparticle Catalysis

A study demonstrated that CoMn₂O₄/APTPOSS@FPS nanoparticles could catalyze the reduction of 4-NP to 4-AP with over 99.8% conversion within a short reaction time. The catalytic activity was attributed to the high surface area and accessibility of active sites on the nanoparticles .

Environmental Remediation

Treatment of Contaminated Water

The compound's potential in environmental applications is notable, particularly in the treatment of wastewater contaminated with nitrophenols. The reduction process not only detoxifies harmful substances but also converts them into less toxic forms.

- Case Study: Electrochemical Detection

A novel approach using SrTiO₃/Ag/rGO composite-modified electrodes has been developed for the electrochemical detection of 4-NP in water samples. This method showcases the compound's utility in monitoring environmental pollutants and ensuring water safety .

Summary of Applications

特性

IUPAC Name |

4-(4-hydroxy-3-nitrophenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMOGXVLHWJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633351 |

Source

|

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-19-4 |

Source

|

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。